Cadmium phosphate

描述

Cadmium phosphate is an inorganic compound composed of cadmium, phosphorus, and oxygen. It is typically encountered in the form of this compound hydroxide, which is a white crystalline solid. This compound is of significant interest due to its applications in various fields, including materials science, environmental science, and industrial chemistry.

准备方法

Synthetic Routes and Reaction Conditions: Cadmium phosphate can be synthesized using a cadmium oleate precursor hydrothermal method. In this method, cadmium chloride, sodium oleate, and sodium dihydrogen phosphate are used as reactants in an aqueous solution. The mixture is subjected to hydrothermal treatment at 180°C for 24 hours, resulting in the formation of ultralong nanowires of this compound hydroxide .

Industrial Production Methods: Industrial production of this compound often involves the reaction of cadmium salts with phosphate salts under controlled conditions. The process typically includes the precipitation of this compound from an aqueous solution, followed by filtration, washing, and drying to obtain the final product.

化学反应分析

Types of Reactions: Cadmium phosphate undergoes various chemical reactions, including:

Exchange Reactions: this compound can participate in exchange reactions with other cations, such as zinc ions.

Solubility Reactions: this compound is stable in water but becomes soluble in acidic conditions.

Common Reagents and Conditions:

Zinc Ions: Used in exchange reactions to replace cadmium ions in this compound.

Acidic Solutions: Used to dissolve this compound for various applications.

Major Products Formed:

科学研究应用

Materials Science

1.1. Glass Production

Cadmium phosphate is utilized in the production of specialized glasses. Research indicates that this compound glass exhibits unique optical properties, making it suitable for applications in optics and electronics. For instance, this compound glasses can be engineered to have specific refractive indices and thermal expansion coefficients, which are crucial for high-performance optical devices .

1.2. Luminescent Materials

this compound is also used in luminescent materials, particularly in phosphors for display technologies and lighting. The incorporation of cadmium ions into phosphate matrices enhances the luminescent efficiency, making these materials valuable in LED technology and fluorescent lamps .

Agricultural Applications

2.1. Fertilizer Component

this compound has been investigated as a potential component of fertilizers, particularly in cadmium-contaminated soils. Studies show that the application of phosphate fertilizers can influence the mobility and bioavailability of cadmium in soil, thus affecting plant uptake. For example, research demonstrated that certain phosphate fertilizers could enhance the growth of spinach while managing cadmium accumulation in edible parts .

Table 1: Effects of Phosphate Fertilizers on Cadmium Uptake in Spinach

| Fertilizer Type | Soil pH | Cd Content in Spinach (mg/kg) | Growth Response |

|---|---|---|---|

| Superphosphate | 5.5 | 0.85 | Increased |

| Calcium Magnesium Phosphate (CMP) | 6.0 | 0.45 | Decreased |

| Monoammonium Phosphate (MAP) | 5.8 | 0.70 | Increased |

Environmental Remediation

3.1. Heavy Metal Stabilization

this compound plays a role in the stabilization of heavy metals in contaminated soils. Its application can reduce the solubility and mobility of cadmium, thereby mitigating its toxicity to plants and microorganisms . This property is particularly beneficial in areas where agricultural practices have led to cadmium accumulation.

Case Study: Soil Remediation Using this compound

A field study conducted on cadmium-contaminated agricultural land demonstrated that the application of this compound significantly reduced the bioavailability of cadmium in soil over a growing season. The results indicated a marked decrease in cadmium uptake by crops, highlighting its potential as a soil amendment for remediation purposes .

Chemical Research

4.1. Coordination Chemistry

In chemical research, this compound serves as a model compound for studying coordination chemistry involving cadmium ions and phosphate ligands. Its structural properties have been analyzed using techniques such as X-ray diffraction and spectroscopy, contributing to the understanding of metal-phosphate interactions at a molecular level .

作用机制

Cadmium phosphate can be compared with other phosphate materials used for cadmium immobilization, such as:

Calcium Phosphate: Similar to this compound, calcium phosphate is used to immobilize cadmium in contaminated soils.

Potassium Dihydrogen Phosphate: This compound is also used for cadmium immobilization but has different efficiency levels depending on the application rate and soil conditions.

Uniqueness: this compound is unique due to its high efficiency in immobilizing cadmium ions and its ability to form ultralong nanowires, which have various applications in materials science and industrial chemistry .

相似化合物的比较

- Calcium Phosphate

- Potassium Dihydrogen Phosphate

- Ammonium Dihydrogen Phosphate

生物活性

Cadmium phosphate, a compound formed from cadmium and phosphate ions, has garnered significant attention due to its biological implications, particularly in the context of environmental toxicity and its effects on living organisms. This article explores the biological activity of this compound, focusing on its toxicity, mechanisms of action, and implications for human health and the environment.

Overview of this compound

Cadmium (Cd) is a heavy metal known for its toxic properties. It is often found in various environmental matrices due to industrial activities and mining operations. Phosphate, on the other hand, is an essential nutrient for plants and animals but can become a source of cadmium contamination when sourced from cadmium-rich rocks or fertilizers. The interaction between cadmium and phosphate in biological systems can lead to significant health risks.

Toxicological Effects

Cadmium is recognized for its nephrotoxic , neurotoxic , and carcinogenic effects. The biological activity of this compound primarily stems from the release of cadmium ions in biological systems, which can disrupt cellular processes.

Mechanisms of Toxicity

- Oxidative Stress : Cadmium induces oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. This process is associated with mitochondrial dysfunction, apoptosis, and necrosis .

- Genotoxicity : Studies have shown that cadmium can cause DNA damage and epigenetic changes in mammalian cells, contributing to cancer development . For instance, prenatal exposure to cadmium has been linked to cognitive deficits and developmental issues in offspring .

- Kidney Damage : Cadmium accumulates in renal tissues, leading to tubular dysfunction and chronic kidney disease. The compound's nephrotoxic effects are particularly concerning in populations exposed to high levels of cadmium through contaminated water or food sources .

Nauru Island

A notable case study involves Nauru Island, where extensive phosphate mining has resulted in high levels of cadmium contamination. Research indicates that residents exhibit elevated cadmium levels correlated with health issues such as kidney damage and osteoporosis. Testing revealed that older individuals had higher cadmium concentrations, suggesting cumulative exposure effects over time .

Agricultural Impact

In agricultural settings, the application of phosphorus fertilizers containing cadmium has raised concerns regarding food safety. A study demonstrated that certain phosphorus fertilizers significantly increased cadmium uptake in rice plants, which poses a risk to food security as rice is a staple crop for many populations . The research highlighted that using specific fertilizers could mitigate cadmium absorption by rice, thereby reducing potential dietary exposure .

Comparative Data on Cadmium Contamination

| Source | Cadmium Concentration (mg/kg) | Health Risks |

|---|---|---|

| Nauru Soil | High (varies by location) | Kidney damage, cancer |

| Phosphate Fertilizers | 3-97 | Crop contamination |

| Rice Grains (from contaminated soil) | Up to 0.5 | Dietary exposure risks |

Mitigation Strategies

- Phosphate Fertilizer Management : Selecting low-cadmium phosphate fertilizers can help reduce environmental contamination and dietary exposure .

- Soil Remediation : Techniques such as phytoremediation using specific plant species can help absorb or stabilize cadmium in contaminated soils .

- Public Health Initiatives : Regular monitoring of cadmium levels in at-risk populations (e.g., those living near mining sites) is essential for early detection and intervention regarding health impacts .

属性

IUPAC Name |

cadmium(2+);diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Cd.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGIRRZWCDKDMV-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

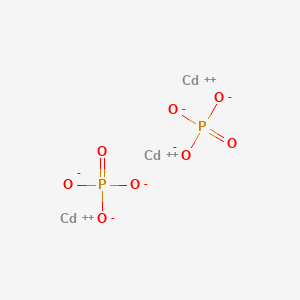

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cd+2].[Cd+2].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cd3(PO4)2, Cd3O8P2 | |

| Record name | cadmium phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60889611 | |

| Record name | Phosphoric acid, cadmium salt (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13477-17-3, 13847-17-1 | |

| Record name | Phosphoric acid, cadmium salt (2:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, cadmium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, cadmium salt (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricadmium bis(phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cadmium orthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula of cadmium phosphate?

A1: this compound encompasses various forms, each with a distinct molecular formula. Some common forms include:* this compound hydroxide: Cd5H2(PO4)4·4H2O []* Cadmium pyrophosphate: Cd2P2O7 [] * Ammonium this compound: (NH4)CdPO4 []

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Researchers commonly employ several spectroscopic methods:* X-ray Diffraction (XRD): Identifies crystalline phases and determines unit cell parameters [, , ].

Infrared Spectroscopy (FTIR): Reveals functional groups (e.g., P-O vibrations) and hydrogen bonding interactions [, , ].* Nuclear Magnetic Resonance (NMR):

* 31P MAS-NMR: Provides insights into the polymerization degree of the phosphate network and the types of phosphorus environments present []. * Magic Angle Spinning NMR: Helps identify the chemical environment and bonding in this compound []. * X-ray Photoelectron Spectroscopy (XPS)*: Analyzes the chemical states and bonding environments of elements like cadmium, phosphorus, and oxygen [, ].

Q3: How does the cadmium oxide (CdO) content impact the properties of this compound glasses?

A3: Increasing CdO content in this compound glasses typically leads to:

- Decreased glass transition temperature and softening temperature, indicating a weakening of the glass structure [, , ].

- Increased thermal expansion coefficient and dissolution rate, further supporting the network modifier role of CdO [, , ].

- Changes in the optical band gap, which can be correlated with structural modifications and bonding characteristics [, , ].

Q4: Can this compound glasses function as effective matrices for immobilizing heavy metals like lead and cadmium?

A4: Yes, research suggests that this compound glasses can encapsulate heavy metal chlorides, converting them into less soluble and less bioavailable oxide forms []. This makes them promising materials for applications such as the vitrification of hazardous waste.

Q5: What catalytic properties does this compound exhibit?

A5: this compound acts as a catalyst in various reactions, particularly dehydrogenation and dehydration reactions of alcohols:

- Dehydrogenation: this compound effectively catalyzes the dehydrogenation of alcohols like 2-propanol to produce ketones like acetone [, ].

- Dehydration: While less active for dehydration, the addition of carbon tetrachloride (CCl4) to the reaction system enhances the dehydration activity of this compound, leading to the formation of alkenes [, ].

Q6: How does the molar ratio of phosphorus to cadmium (P/Cd) influence the catalytic activity of this compound in butan-2-ol conversion?

A6: The P/Cd ratio significantly impacts the selectivity of this compound catalysts in butan-2-ol conversion []:* High P/Cd Ratio: Favors dehydration of butan-2-ol to n-butenes and lowers the overall conversion rate.* Low P/Cd Ratio: Promotes dehydrogenation to methyl ethyl ketone.

Q7: What is the role of acid-base properties in the catalytic activity of this compound?

A7: Research indicates that this compound generally exhibits basic catalytic properties. For instance, poisoning studies using acidic compounds like trichloroacetic acid (CCl3COOH) completely inhibit its dehydrogenation activity while enhancing dehydration, suggesting the involvement of basic sites in the dehydrogenation pathway [].

Q8: How has computational chemistry been applied to understand the properties of this compound?

A8: Theoretical calculations, particularly density functional theory (DFT) studies, have been employed to:

- Investigate the electronic structure and optical properties of this compound compounds, including their band gap energies [].

- Explore the relationship between electronic structures and optical properties, particularly the UV transparency window [].

- Study the local structure and electron paramagnetic resonance (EPR) parameters of Cu2+ centers in mixed alkali this compound glasses [].

Q9: How does the presence of organic ligands like 2,2′-bipyridine affect the structure of this compound?

A9: Introducing organic ligands like 2,2′-bipyridine during synthesis can lead to the formation of novel this compound structures:* It can result in this compound compounds where the organic ligand coordinates to the cadmium center [, ].* The inclusion of such ligands can influence the dimensionality of the resulting structure, for example, leading to the formation of one-dimensional chains instead of typical three-dimensional frameworks [].

Q10: How can this compound be used for environmental remediation?

A10: this compound compounds show promise in addressing environmental concerns:

- Heavy Metal Remediation: Iron phosphate nanoparticles, including Fe3(PO4)2, FeHPO4, and Fe(H2PO4)2, effectively reduce both the leachability and bioaccessibility of cadmium (Cd) in contaminated soils []. They achieve this by converting bioavailable Cd into less soluble this compound forms.

- Wastewater Treatment: this compound precipitation serves as an effective method for removing Cd from industrial wastewater, ensuring it meets regulatory discharge standards [].

Q11: What are the environmental concerns associated with this compound?

A11: While this compound finds use in remediation, the inherent toxicity of cadmium raises concerns about its potential environmental impact:

Q12: What factors influence the solubility of this compound?

A12: Several factors affect the solubility of this compound compounds:

- pH: The solubility of cadmium phosphates is strongly pH-dependent, generally decreasing as pH increases [, ]. Acidic conditions can lead to the dissolution of this compound, releasing cadmium ions into solution.

- Presence of Ligands: The presence of ligands like phosphate ions can influence this compound solubility through complexation reactions [, ].

- Temperature: Like many salts, the solubility of this compound can vary with temperature [].

Q13: What analytical techniques are used to quantify this compound?

A13: Commonly employed techniques for this compound quantification include:

- Atomic Emission Spectroscopy (ICP-AES): Determines the elemental composition of this compound materials and can be used to assess the extent of cadmium immobilization [].

- Colorimetry: This method can be used to quantify phosphorus content in this compound glasses [].

Q14: Can this compound be used in biomedical applications?

A14: While this compound nanoparticles have been explored as potential labels in electrochemical immunoassays [, ], the inherent toxicity of cadmium significantly limits their use in biomedical applications where biocompatibility is paramount.

Q15: How does phosphorus interact with cadmium in rice plants?

A15: Phosphorus plays a crucial role in mitigating cadmium toxicity in rice:

- Reduced Cadmium Accumulation: Phosphorus treatment reduces cadmium uptake and accumulation in rice plants, thereby minimizing Cd toxicity [, ].

- Regulation of Signaling Molecules: Phosphorus influences the expression of signaling molecules involved in cadmium detoxification, such as auxin, ethylene, and nitric oxide [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。